N-二苯甲酰-3-((4-甲氧基苯基)磺酰基)氮杂环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

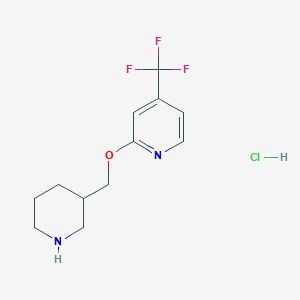

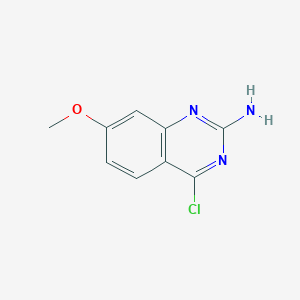

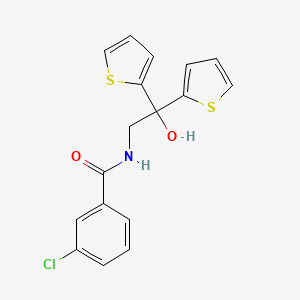

The compound “N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide” is a complex organic molecule that likely contains an azetidine ring, a type of four-membered heterocyclic ring with nitrogen as one of the members . The molecule also contains a sulfonyl group attached to a 4-methoxyphenyl group, and a benzhydryl group attached to the nitrogen of the azetidine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as cyclization, cycloaddition, or transformation of other heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The azetidine ring is a saturated four-membered ring with one nitrogen atom . The sulfonyl group is typically tetrahedral, and the methoxyphenyl and benzhydryl groups are aromatic rings .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The azetidine ring can participate in various reactions due to the ring strain . The sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Synthesis of Antibiotics

This compound is a key intermediate in the synthesis of β-lactam antibiotics , which are crucial for treating bacterial infections. The N-benzhydryl group in the compound can be selectively deprotected to yield β-lactams, which are the core structure of many antibiotic drugs .

Preparation of β-Amino Acid Derivatives

Due to its stability and reactivity, this compound serves as a versatile synthon for preparing β-amino acid derivatives . These derivatives are important for the development of various peptides and pharmaceuticals .

Catalysis in Polymerization

The related benzhydryl-containing nickel complexes have been used as catalysts for ethylene polymerization . They produce high-molecular-weight polyethylene elastomers, which have applications in creating durable plastic materials .

Development of Enantiomerically Pure Compounds

The compound’s derivatives can be used to obtain enantiomerically pure 2-azetidinones, which are valuable for creating chiral drugs . Chirality is a key factor in the efficacy and safety of many pharmaceuticals .

Research on Plant Hormones

Indole derivatives, which can be synthesized from compounds like N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide, are used to study plant hormones such as indole-3-acetic acid. This research has implications for agriculture and plant biology .

Halogenation Studies

The compound is used in studies exploring halogenation reactions , particularly photobromination. Understanding these reactions is important for the synthesis of various organic compounds .

作用机制

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been reported to have diverse biological activities .

未来方向

属性

IUPAC Name |

N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZTPSNAZICNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)